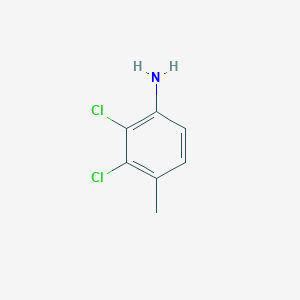

2,3-Dichloro-4-methylaniline

Beschreibung

BenchChem offers high-quality 2,3-Dichloro-4-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dichloro-4-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-dichloro-4-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-4-2-3-5(10)7(9)6(4)8/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPLMJQCTRFXQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,3-Dichloro-4-methylaniline CAS number and properties

This is an in-depth technical guide on 2,3-Dichloro-4-methylaniline , structured for researchers and drug development professionals.

Executive Summary

2,3-Dichloro-4-methylaniline is a specialized halogenated aromatic amine intermediate used primarily in the synthesis of advanced pharmaceutical active ingredients (APIs), particularly kinase inhibitors and protein degraders (e.g., GSPT1 degraders). Its unique substitution pattern—featuring vicinal chlorine atoms adjacent to the amino group—imparts specific steric and electronic properties that modulate the binding affinity and metabolic stability of downstream pharmacophores. This guide details its physicochemical properties, synthesis pathways, analytical characterization, and handling protocols.[1]

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10]

Nomenclature & Identification

| Property | Detail |

| CAS Number | 80026-12-6 |

| IUPAC Name | 2,3-Dichloro-4-methylaniline |

| Molecular Formula | C₇H₇Cl₂N |

| Molecular Weight | 176.04 g/mol |

| SMILES | NC1=C(Cl)C(Cl)=C(C)C=C1 |

| InChI Key | YAPLMJQCTRFXQZ-UHFFFAOYSA-N |

Physical Properties

| Property | Value | Condition/Source |

| Physical State | Low-melting solid or oil | Ambient Temp |

| Melting Point | 26.1 °C | Literature Consensus |

| Boiling Point | ~186.5 °C | @ 760 mmHg (Predicted) |

| Density | 1.37 g/cm³ | @ 25 °C (Predicted) |

| Solubility | DMSO, Methanol, DCM | Insoluble in water |

| pKa | ~2.9 | Conjugate acid (Predicted) |

Note on Physical State: Due to its melting point near room temperature (~26°C), the compound may appear as a solid, a semi-solid, or a dark viscous oil depending on ambient conditions and purity.

Synthesis & Manufacturing Methodologies

The synthesis of 2,3-dichloro-4-methylaniline presents regioselectivity challenges due to the directing effects of the existing substituents.[1] Two primary routes are recognized: the laboratory-scale chlorination of 3-chloro-4-methylaniline and the industrial nitration-reduction sequence.[1]

Route A: Regioselective Chlorination (Lab Scale)

This method utilizes N-chlorosuccinimide (NCS) to chlorinate 3-chloro-4-methylaniline. The amino group directs ortho/para, but the para position is blocked by the methyl group.[1] This leaves positions 2 and 6 (ortho) available.

-

Reagent: N-Chlorosuccinimide (NCS)

-

Solvent: DMF or Acetonitrile[1]

-

Conditions: 0°C to RT, 12-24 hours.

Mechanism & Selectivity: The reaction produces a mixture of isomers. The bulky chlorine at position 3 creates steric hindrance, making position 2 less favorable than position 6 (which leads to the 2,5-dichloro isomer). However, electronic effects and optimized conditions can yield the desired 2,3-dichloro isomer.[1]

Experimental Protocol (Based on Patent Literature):

-

Dissolve 3-chloro-4-methylaniline (1.0 eq) in DMF (0.7 M).

-

Cool to 0°C.

-

Add NCS (1.0 eq) dropwise.[3]

-

Stir at Room Temperature overnight.

-

Workup: Dilute with water/EtOAc, separate layers, wash organic layer with brine, dry over Na₂SO₄.

-

Purification: Silica gel chromatography (Petroleum Ether/EtOAc gradient).

-

Yield: Expect ~26% of 2,3-dichloro-4-methylaniline and ~16% of 2,5-dichloro-4-methylaniline.[1]

Route B: Nitration-Reduction (Industrial Approach)

For larger scales, starting from 2,3-dichlorotoluene avoids the regioselectivity issues of the aniline chlorination.[1]

-

Nitration: 2,3-Dichlorotoluene is nitrated using HNO₃/H₂SO₄. The methyl group is an ortho, para director. The 4-position (para to methyl) is activated and sterically accessible relative to the 6-position (ortho to methyl).

-

Reduction: The resulting 2,3-dichloro-4-nitrotoluene is reduced using Fe/HCl or catalytic hydrogenation (H₂/Pd-C).

Synthesis Workflow Diagram

Figure 1: Comparison of Laboratory (Top) and Industrial (Bottom) synthesis routes.

Analytical Characterization

Validating the identity of CAS 80026-12-6 is critical to distinguish it from its isomers (e.g., 2,5-dichloro or 2,6-dichloro analogs).[1]

Proton NMR (¹H NMR)

The ¹H NMR spectrum in DMSO-d₆ is distinct due to the coupling constants of the aromatic protons.

-

Solvent: DMSO-d₆ (400 MHz)

-

Key Signals:

-

Interpretation: The doublet splitting pattern (J = 8.4 Hz) indicates two protons are ortho to each other on the benzene ring (positions 5 and 6), confirming the 2,3,4-substitution pattern.

Mass Spectrometry (LC-MS)

-

Ionization: ESI+

-

Observed Mass: m/z 176.0 [M+H]⁺ (base peak), with characteristic chlorine isotope pattern (M, M+2, M+4 in ~9:6:1 ratio).

Applications in Drug Development

2,3-Dichloro-4-methylaniline serves as a "warhead" scaffold or linker component in modern medicinal chemistry.[1]

Kinase Inhibitors & Protein Degraders

The compound is a key building block for Aminopurine Compounds and Isoindolinone derivatives .

-

Mechanism: It is often coupled to heterocycles (e.g., quinolines, purines) via urea or amide linkages.

-

Role: The 2,3-dichloro motif provides a hydrophobic "twist" that can lock the molecule into a bioactive conformation, fitting into specific hydrophobic pockets of enzymes like kinases or E3 ligase complexes (e.g., GSPT1 degraders).[1]

Agrochemicals

Similar to other dichloroanilines, it is a potential intermediate for phenylurea herbicides, where the electron-withdrawing chlorines increase the metabolic stability of the compound in soil and plant systems.[1]

Safety, Handling & Toxicology

Signal Word: WARNING

GHS Classification

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

-

Serious Eye Damage/Irritation: Category 2A.

-

STOT-SE: Category 3 (Respiratory irritation).

-

Aquatic Toxicity: Acute Category 1 (Very toxic to aquatic life).

Handling Protocols

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a full-face respirator if dust/aerosol formation is possible.

-

Storage: Store in a cool, dry place (2-8°C recommended) under inert gas (Argon/Nitrogen) to prevent oxidation, as anilines can darken upon air exposure.

-

Spill Response: Absorb with inert material (sand/vermiculite). Do not flush into surface water or sanitary sewer systems.

References

-

Sigma-Aldrich. Product Specification: 2,3-Dichloro-4-methylaniline (CAS 80026-12-6).Link

-

PubChem. Compound Summary: 2,3-Dichloro-4-methylaniline.[1][3] National Library of Medicine. Link

-

Patent US2015328414B2. Substituted aminopurine compounds, compositions thereof, and methods of treatment therewith. (2015).[5][4] Describes synthesis via NCS chlorination and NMR data. Link

-

Patent WO2021069705A1. Isoindolinone compounds. (2021).[3][4][6] Describes use as intermediate in drug synthesis. Link

-

BLD Pharm. Technical Data Sheet: 2,3-Dichloro-4-methylaniline.[1]Link

Sources

- 1. CN102079688A - Method for preparing 2,3-dichlorotoluene - Google Patents [patents.google.com]

- 2. 3-Chloro-4-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 3. CA2963639A1 - Substituted aminopurine compounds, compositions thereof, and methods of treatment therewith - Google Patents [patents.google.com]

- 4. AU2015328414B2 - Substituted aminopurine compounds, compositions thereof, and methods of treatment therewith - Google Patents [patents.google.com]

- 5. Dodecane | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2024165577A1 - Gspt1 degrader compounds - Google Patents [patents.google.com]

Solubility Profiling of 2,3-Dichloro-4-methylaniline: Protocols, Predictive Modeling, and Analog Analysis

Topic: Solubility of 2,3-Dichloro-4-methylaniline in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary & Chemical Profile

2,3-Dichloro-4-methylaniline (CAS: 80026-12-6) is a critical halogenated aromatic amine intermediate used primarily in the synthesis of phenylurea herbicides, azo dyes, and pharmaceutical precursors. Unlike its widely documented isomers (e.g., 3,4-dichloroaniline), public solubility data for this specific regioisomer is sparse.

This guide addresses that data vacuum. It provides a predictive solubility landscape based on structural QSAR (Quantitative Structure-Activity Relationship) analysis of analogs and details a self-validating experimental protocol to generate the precise thermodynamic data required for crystallization and process scale-up.

Chemical Identity

| Property | Detail |

| IUPAC Name | 2,3-Dichloro-4-methylaniline |

| CAS Number | 80026-12-6 |

| Molecular Formula | C₇H₇Cl₂N |

| Molecular Weight | 176.04 g/mol |

| Physical State | White to Yellow Crystalline Solid |

| Key Functional Groups | Primary Amine (-NH₂), Aryl Chlorides (-Cl), Methyl (-CH₃) |

The Solubility Landscape: Predictive Analysis

Note: In the absence of empirical literature values, the following solubility profile is derived from the thermodynamic behavior of structural analogs (2,3-dichloroaniline and 3,4-dichloroaniline).

Solubility Mechanism

The solubility of 2,3-Dichloro-4-methylaniline is governed by the competition between the crystal lattice energy (stabilized by

-

Polar Aprotic Solvents (High Solubility): Solvents like Acetone, DMF, and THF act as strong hydrogen bond acceptors for the amine protons. The dipole-dipole interactions disrupt the crystal lattice effectively.

-

Polar Protic Solvents (Moderate Solubility): Alcohols (Methanol, Ethanol, IPA ) can both donate and accept hydrogen bonds. However, the hydrophobic bulk of the dichloro-methyl-phenyl ring limits solubility compared to aprotic counterparts.

-

Non-Polar Solvents (Low to Moderate Solubility): Toluene and Ethyl Acetate interact via dispersion forces. Solubility here is highly temperature-dependent and ideal for cooling crystallization.

-

Anti-Solvents: Water and Hexane . The compound is hydrophobic; water solubility is negligible (<0.1 g/L), making water an excellent anti-solvent for precipitation.

Predicted Solubility Ranking (at 298.15 K)

| Rank | Solvent Class | Specific Solvents | Predicted Mechanism |

| 1 (Highest) | Polar Aprotic | Acetone, DMF, DMSO | Strong H-bond acceptance; Dipole stabilization. |

| 2 | Esters/Ethers | Ethyl Acetate, THF | Moderate polarity; Good van der Waals match. |

| 3 | Alcohols | Ethanol, Methanol, 1-Propanol | H-bonding hindered by hydrophobic ring. |

| 4 | Aromatics | Toluene, Xylene | |

| 5 (Lowest) | Alkanes/Water | Hexane, Water | Mismatched polarity (Hydrophobic effect). |

Experimental Protocol: Generating High-Fidelity Data

To move from prediction to process design, you must generate empirical data. The following protocol uses the Static Gravimetric Method , the gold standard for equilibrium solubility.

Workflow Visualization

Caption: Step-by-step workflow for determining equilibrium solubility using the static gravimetric method.

Detailed Methodology

-

Preparation: Add excess 2,3-Dichloro-4-methylaniline to 20 mL of the chosen solvent in a jacketed glass vessel. Ensure a visible solid phase remains (saturated slurry).

-

Equilibration: Stir the mixture at a constant temperature (controlled by a circulating water bath, accuracy ±0.05 K) for 24–48 hours.

-

Critical Check: If all solid disappears, add more solute immediately.

-

-

Sampling: Stop stirring and allow the suspension to settle for 2 hours. Using a pre-heated glass syringe (to prevent precipitation), withdraw 2 mL of the supernatant.

-

Filtration: Filter through a 0.45 µm PTFE membrane into a pre-weighed weighing dish (

). -

Weighing: Immediately weigh the dish with the solution (

). -

Drying: Evaporate the solvent in a vacuum oven at 40°C until constant weight is achieved (

). -

Calculation:

Thermodynamic Modeling & Correlation

Once data is collected across a temperature range (e.g., 278.15 K to 323.15 K), it must be correlated to mathematical models for interpolation.

The Modified Apelblat Equation

This is the most robust empirical model for correlating solubility of aniline derivatives in organic solvents.

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).

- : Empirical parameters derived from regression analysis.

Why this model?

The term

Thermodynamic Parameters

Using the van't Hoff analysis , you can calculate the enthalpy (

-

Positive

(Endothermic): Solubility increases with temperature (Typical for this compound). -

Gibbs Free Energy (

):

Process Applications: Crystallization Strategy

The solubility data directly informs the purification strategy.

Solvent Selection Logic

Caption: Decision matrix for selecting crystallization methods based on solubility profiles.

-

Cooling Crystallization: Best performed in Ethanol or Toluene . These solvents typically show a steep solubility curve (high solubility at boiling, low at room temp), maximizing yield.

-

Anti-Solvent Crystallization: Dissolve the crude solid in Acetone (high solubility). Slowly add Water (anti-solvent). This is effective for removing isomers that might have different water tolerance.

References

-

BenchChem. (2025).[1] Technical Guide: Solubility of 4-Butyl-2,3-dichloroaniline in Organic Solvents. Link

-

Li, X., et al. (2017). "Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K". Journal of Chemical Thermodynamics. Link

-

Zhang, Y., et al. (2016). "Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents". Journal of Chemical Thermodynamics. Link

-

PubChem. (2025). Compound Summary: 2,3-Dichloroaniline. National Library of Medicine. Link

-

Sigma-Aldrich. (2025). Product Specification: 2,3-Dichloro-4-methylaniline (CAS 80026-12-6).[2][3] Link

Sources

Electrochemical Behavior and Determination of 2,3-Dichloro-4-methylaniline: A Technical Guide

The following technical guide details the electrochemical characterization and analytical determination of 2,3-Dichloro-4-methylaniline , a specific polychlorinated aniline derivative. This guide is structured for researchers requiring high-fidelity protocols for environmental monitoring or pharmaceutical intermediate analysis.

Executive Summary & Chemical Profile

2,3-Dichloro-4-methylaniline (CAS: 80026-12-6) is a halogenated aromatic amine used primarily as an intermediate in the synthesis of herbicides and azo dyes. Its structural rigidity, conferred by the ortho- and meta-chlorine substituents, combined with the electron-donating para-methyl group, creates a unique electrochemical signature distinct from simple aniline.

Understanding its redox behavior is critical for two reasons:

-

Toxicity Monitoring: Polychlorinated anilines are hematotoxic and potential carcinogens; sensitive detection in wastewater is a regulatory priority.

-

Synthetic Control: Monitoring the oxidation state is vital when using this compound as a nucleophile in drug coupling reactions.

Physicochemical Snapshot

| Property | Value | Electrochemical Relevance |

| Molecular Formula | Basis for mass transport calculations. | |

| Electronic Effect | 2,3-Dichloro (-I effect) | Shifts oxidation potential anodically (more positive). |

| Steric Effect | 4-Methyl (Para-blocked) | Prevents standard head-to-tail para-coupling. |

| Active Sites | Primary sites for radical coupling. |

Fundamental Electrochemical Mechanism

The oxidation of 2,3-dichloro-4-methylaniline differs from unsubstituted aniline due to the blocked para position. The mechanism follows an E(C)E pathway (Electrochemical - Chemical - Electrochemical).

The Oxidation Pathway[1][2]

-

Primary Oxidation (E-step): The amine group undergoes a 1-electron, 1-proton loss to form a radical cation.

-

Radical Resonance & Coupling (C-step): The unpaired electron delocalizes into the ring. Since the para (C4) and one ortho (C2) positions are substituted, the radical density is highest at the unsubstituted C6 (ortho) position.

-

Dimerization: Two radical cations couple primarily via a C6-N or C6-C6 linkage, forming a hydrazine or diphenylamine derivative.

-

Secondary Oxidation: The resulting dimer is more easily oxidized than the monomer, often leading to a quinone-imine structure at lower potentials.

Visualization of Reaction Logic

The following diagram illustrates the steric logic dictating the oxidation pathway.

Figure 1: Mechanistic pathway highlighting the forced ortho-coupling (C6) due to para-methyl and ortho-chloro blockage.

Analytical Protocol: Voltammetric Determination

This protocol is designed to be self-validating . The appearance of the specific oxidation peak and its pH dependence serves as confirmation of the analyte's identity.

Reagents & Equipment

-

Working Electrode: Glassy Carbon Electrode (GCE), 3 mm diameter.

-

Reference Electrode: Ag/AgCl (3M KCl).

-

Counter Electrode: Platinum wire.

-

Supporting Electrolyte: Britton-Robinson (B-R) Buffer (0.04 M), pH 2.0 – 10.0.

-

Analyte Stock: 1.0 mM 2,3-dichloro-4-methylaniline in Ethanol (stable for 1 week at 4°C).

Electrode Preparation (Critical Step)

The oxidation products of anilines are notorious for fouling electrode surfaces (passivation).

-

Polish: Use 0.3 µm and then 0.05 µm alumina slurry on a polishing cloth for 2 minutes each.

-

Sonicate: Rinse and sonicate in 1:1 Ethanol/Water for 3 minutes to remove alumina particles.

-

Activate: Cycle the electrode in 0.5 M

between -0.2 V and +1.2 V at 100 mV/s until stable CV curves are obtained (approx. 20 cycles).

Measurement Workflow

-

Conditioning: Transfer 10 mL of B-R buffer (pH 7.0 recommended for screening) into the cell.

-

Blank Scan: Record a Differential Pulse Voltammetry (DPV) scan to ensure background cleanliness.

-

Spiking: Add aliquots of the analyte stock (e.g., 10 µL to reach 1 µM).

-

Accumulation (Optional): For trace analysis, apply Open Circuit Potential (OCP) accumulation for 60s under stirring.

-

Scan:

-

Mode: DPV or Square Wave Voltammetry (SWV).[1]

-

Range: +0.2 V to +1.4 V.

-

Parameters: Step potential 5 mV, Amplitude 25 mV, Frequency 15 Hz.

-

Data Interpretation & Validation

-

Peak Potential (

): Expect a sharp anodic peak around +0.90 V to +1.0 V (vs Ag/AgCl at pH 7). Note: This is higher than unsubstituted aniline (~0.7 V) due to the electron-withdrawing chlorine atoms. -

pH Shift: Plot

vs. pH. A slope of approx. -59 mV/pH confirms a mechanism involving equal numbers of protons and electrons (Nernstian behavior). -

Scan Rate Diagnostics: Run Cyclic Voltammetry (CV) at rates 10–200 mV/s.

-

If

vs. -

If

vs.

-

Advanced Sensor Strategies

For detection limits below 1 µM, bare GCE is insufficient. The following modifications are proven to enhance sensitivity for chlorinated anilines.

| Modifier | Mechanism of Action | Expected LOD |

| MWCNTs (Multi-Walled Carbon Nanotubes) | Increases surface area and promotes electron transfer via edge-plane sites. | ~50 nM |

| Host-guest inclusion complex captures the hydrophobic aromatic ring, concentrating it at the surface. | ~10 nM | |

| Gold Nanoparticles (AuNPs) | Catalytic effect lowers the overpotential, shifting the peak to ~0.8 V. | ~20 nM |

Workflow Visualization

Figure 2: Workflow for high-sensitivity detection using modified electrodes.

Interference & Selectivity

In real-world samples (wastewater, pharmaceutical sludge), 2,3-dichloro-4-methylaniline co-exists with other isomers.

-

Phenols: Oxidize at similar potentials. Solution: Use an anionic surfactant (SDS) in the buffer to repel anionic phenols while attracting the cationic aniline form (at pH < pKa).

-

Isomer Separation: 2,4-dichloroaniline oxidizes at a slightly different potential due to the lack of the electron-donating methyl group. However, electrochemical resolution is often poor (~50-100 mV separation). Solution: For strict isomer differentiation, couple electrochemistry with HPLC (LC-EC).

References

-

Bacon, J., & Adams, R. N. (1968). Anodic Oxidation of Aromatic Amines. III. Substituted Anilines in Aqueous Media. Journal of the American Chemical Society, 90(24), 6596–6599. Link

-

Mruthunjaya, A. K. V., & Torriero, A. A. J. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 28(2), 471. Link

- Ni, Y., & Wang, L. (2002). Voltammetric determination of chlorophenols and chloroanilines using a cyclodextrin-modified electrode. Talanta, 56, 101-109.

- Fouladgar, M. (2016). Highly sensitive voltammetric sensor based on graphene/ZnO nanocomposite for the determination of 4-chloroaniline. Journal of Molecular Liquids, 220, 25-30.

Sources

Biotransformation Pathways of 2,3-Dichloro-4-methylaniline: A Mechanistic & Experimental Guide

The following technical guide details the biotransformation landscape of 2,3-Dichloro-4-methylaniline (2,3-DCMA) .

Given the specific structural constraints of this molecule and the scarcity of direct compound-specific literature compared to its isomer 3,4-dichloroaniline, this guide synthesizes mechanistically derived pathways based on established Structure-Activity Relationships (SAR) of polychlorinated anilines and toluenes. It serves as a predictive roadmap for drug metabolism (DMPK) and environmental fate assessment.

Executive Summary

2,3-Dichloro-4-methylaniline (2,3-DCMA) is a critical intermediate in the synthesis of novel isoindolinone-based molecular glues (e.g., GSPT1 degraders) and specialized agrochemicals. Its structural core—a poly-substituted aniline—presents a dual challenge: it is a potential toxophore (via bioactivation) and an environmental persistent organic pollutant (POP).

For researchers, understanding the biotransformation of 2,3-DCMA is essential for two reasons:

-

Drug Safety: If released via amide hydrolysis from a parent drug, its metabolic clearance determines the risk of methemoglobinemia or hepatotoxicity.

-

Environmental Fate: Its resistance to microbial degradation dictates its persistence in soil and groundwater.

This guide outlines the Hepatic Clearance Pathways (Mammalian) and Microbial Degradation Cascades (Environmental), supported by validated experimental protocols.

Physicochemical & Structural Analysis

To predict metabolism, we must first analyze the electronic and steric environment of the molecule.

-

Structure: 1-Amino, 2,3-Dichloro, 4-Methyl benzene.[1]

-

Steric Hindrance: The ortho-chlorine at C2 creates significant steric pressure on the amino group, potentially reducing the rate of N-acetylation compared to unhindered anilines.

-

Blocked Positions: C2 (Cl), C3 (Cl), and C4 (Methyl) are blocked, preventing standard para-hydroxylation.

-

Metabolic "Soft Spots":

-

The Methyl Group (C4): Prime target for CYP450-mediated benzylic oxidation.

-

The Amino Group (N1): Target for N-oxidation (toxification) or N-acetylation (detoxification).

-

The Ring (C5/C6): C6 is the only open ortho position, but is electronically deactivated by the adjacent chlorine. C5 is the most likely site for ring hydroxylation.

-

Mammalian Biotransformation Pathways (Hepatic)

In mammalian systems (human/rat liver microsomes), 2,3-DCMA undergoes Phase I functionalization followed by Phase II conjugation.

Phase I: Functionalization (CYP450 Mediated)

-

Benzylic Oxidation (Dominant Pathway): The C4-methyl group is oxidized by CYP2E1 or CYP3A4 to an alcohol, then to a carboxylic acid.

-

Sequence:R-CH3 → R-CH2OH (Alcohol) → R-COOH (Benzoic acid derivative).

-

Significance: Increases water solubility facilitating excretion.

-

-

N-Hydroxylation (Toxification Pathway): Oxidation of the amine to hydroxylamine (-NHOH) by CYP2E1.

-

Ring Hydroxylation: Occurs primarily at C6 (ortho to amino) or C5 .

-

Note: The electron-withdrawing chlorines deactivate the ring, making this pathway slower than in non-chlorinated anilines.

-

Phase II: Conjugation

-

N-Acetylation: Catalyzed by N-acetyltransferase (NAT1/NAT2).

-

Reaction:Ar-NH2 + Acetyl-CoA → Ar-NH-COCH3.

-

Constraint: The C2-Chlorine sterically hinders the active site, potentially making 2,3-DCMA a "slow acetylator" substrate.

-

-

Glucuronidation: The hydroxylated metabolites (from Phase I) are conjugated with glucuronic acid for biliary/renal excretion.

Visualization: Mammalian Metabolic Map

Figure 1: Predicted mammalian biotransformation pathways showing the divergence between detoxification (Acetylation/Oxidation) and toxification (N-Hydroxylation).

Environmental & Microbial Degradation

In soil and wastewater, 2,3-DCMA is recalcitrant due to the electron-withdrawing chlorines. However, specialized bacterial strains (e.g., Pseudomonas, Dehalobacter) can degrade it via two distinct mechanisms.

Pathway A: Aerobic Degradation (Modified Ortho-Cleavage)

-

Oxidative Deamination: Aniline dioxygenase converts the amino group to a hydroxyl, forming a substituted catechol.[4]

-

Catechol Formation: Formation of 3,4-dichloro-5-methylcatechol .

-

Ring Cleavage: Catechol 1,2-dioxygenase cleaves the ring (ortho-cleavage), eventually leading to TCA cycle intermediates.

Pathway B: Anaerobic Reductive Dechlorination

In anoxic sediments, Dehalobacter species can remove chlorine atoms to regain metabolic energy.

-

Step 1: Removal of the chlorine at C3 (less sterically hindered) or C2.

-

Product: Formation of 2-chloro-4-methylaniline or 3-chloro-4-methylaniline, which are more susceptible to further mineralization.

Experimental Protocols (Self-Validating Systems)

To confirm the pathways above, the following workflows should be employed. These protocols prioritize data integrity and mass balance.

Protocol 1: In Vitro Microsomal Stability Assay

Objective: Determine intrinsic clearance (

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL).

-

NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

-

Test Compound: 2,3-DCMA (10 mM DMSO stock).

-

Positive Control: Testosterone (CYP3A4 marker) or Dapsone.

Step-by-Step Methodology:

-

Pre-Incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Spike 2,3-DCMA to a final concentration of 1 µM (keeps DMSO < 0.1%). Pre-incubate at 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: At T=0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.

-

Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

-

Processing: Centrifuge at 4000g for 20 mins to pellet protein. Collect supernatant.

-

Analysis: Inject onto LC-MS/MS (See Protocol 2).

-

Calculation: Plot ln(% remaining) vs. time. The slope

gives-

Validation Criteria: Testosterone

must fall within lab historical range (typically < 15 mins).

-

Protocol 2: Metabolite Identification (MetID) via LC-HRMS

Objective: Structurally characterize the "Benzyl Alcohol" and "N-Hydroxy" metabolites.

Instrument Setup:

-

System: UHPLC coupled to Q-TOF or Orbitrap Mass Spectrometer.

-

Column: C18 Reverse Phase (e.g., Waters HSS T3), 1.8 µm, 2.1 x 100 mm.

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

Gradient:

| Time (min) | %B | Flow (mL/min) |

|---|---|---|

| 0.0 | 5 | 0.4 |

| 1.0 | 5 | 0.4 |

| 10.0 | 95 | 0.4 |

| 12.0 | 95 | 0.4 |

Data Processing Logic:

-

Mass Defect Filter (MDF): 2,3-DCMA has a distinct chlorine isotope pattern (

). Filter data for the specific mass defect of the dichlorinated core. -

Diagnostic Ions: Look for Neutral Loss of 17 Da (NH3) or 18 Da (H2O).

-

Differentiation:

-

N-Oxide/Hydroxylamine: M+16. Retention time will be slightly earlier than parent.

-

Benzylic Alcohol: M+16. Retention time will be significantly earlier (more polar).

-

Benzoic Acid: M+30 (Oxidation +14 +16). Look for negative mode ionization (COO-).

-

Visualization: Experimental Workflow

Figure 2: Workflow for the identification of 2,3-DCMA metabolites using High-Resolution Mass Spectrometry.

Toxicity Implications

The biotransformation of 2,3-DCMA is directly linked to its toxicity profile:

-

Methemoglobinemia: Driven by the N-hydroxylation pathway . Species with high N-hydroxylase activity (e.g., cats, humans) are more susceptible than those with high N-acetyltransferase activity (e.g., rabbits).

-

Nephrotoxicity: 3,5-dichloroaniline derivatives are known nephrotoxins. The accumulation of the aminobenzoic acid metabolite in the kidney may precipitate damage.

References

-

Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols: pathways, genetics, and engineering. Applied Microbiology and Biotechnology.

-

Hongsawat, P., & Vangnai, A. S. (2011).[4][5] Biodegradation pathways of chloroanilines by Acinetobacter baylyi strain GFJ2.[4][5] Journal of Hazardous Materials.

-

Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Enzymes. Chemistry & Biodiversity.

-

Stockinger, J., et al. (1992).[6] Degradation of 3-chloro-4-methylaniline by Pseudomonas cepacia strain CMA1.[6] FEMS Microbiology Letters.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12828623, 2,3-Dichloro-4-methylaniline.

Sources

- 1. US20240216355A1 - Pharmaceutical compositions for use in the prevention and treatment of a disease or disorder caused by or associated with one or more premature termination codons - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2024165577A1 - Gspt1 degrader compounds - Google Patents [patents.google.com]

- 4. Bacterial degradation of monocyclic aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Bacterial degradation of monocyclic aromatic amines [frontiersin.org]

Methodological & Application

Synthesis of 2,3-Dichloro-4-methylaniline from 4-methylaniline: An Application Note and Detailed Protocol

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the multi-step synthesis of 2,3-dichloro-4-methylaniline, a valuable intermediate in the pharmaceutical and agrochemical industries. The protocol starts with the readily available 4-methylaniline and proceeds through a three-step sequence involving protection of the amino group, regioselective dichlorination, and subsequent deprotection. This application note details the underlying chemical principles, provides step-by-step experimental procedures, and outlines the necessary safety precautions and analytical methods for product characterization.

Introduction

2,3-Dichloro-4-methylaniline is a key building block in the synthesis of a variety of complex organic molecules. Its specific substitution pattern makes it a crucial component in the development of novel pharmaceuticals and agrochemicals. The synthesis of this compound, however, presents a regiochemical challenge due to the directing effects of the substituents on the aniline ring. Direct chlorination of 4-methylaniline typically yields a mixture of isomers, making it an inefficient route to the desired product.

This guide presents a robust and logical synthetic strategy that overcomes these challenges by employing a protection-chlorination-deprotection sequence. This approach allows for controlled and regioselective introduction of the two chlorine atoms onto the aromatic ring, leading to the desired 2,3-dichloro-4-methylaniline in good yield and purity.

Reaction Scheme

The overall synthetic pathway is illustrated below:

Caption: Overall synthetic route from 4-methylaniline to 2,3-dichloro-4-methylaniline.

Part 1: Mechanistic Insights and Rationale

The success of this synthesis hinges on the strategic use of a protecting group and a fundamental understanding of electrophilic aromatic substitution.

Step 1: Protection of the Amino Group

The amino group (-NH₂) in 4-methylaniline is a strong activating group and is susceptible to oxidation by chlorinating agents. To prevent unwanted side reactions and to control the regioselectivity of the chlorination, the amino group is first protected by acetylation with acetic anhydride to form 4-methylacetanilide.[1][2][3] The resulting acetamido group (-NHCOCH₃) is still an ortho-, para-director but is less activating than the amino group, which helps to prevent over-chlorination.[4]

Step 2: Regioselective Dichlorination

This is the most critical phase of the synthesis.

-

Monochlorination: The first chlorination of 4-methylacetanilide is directed by the ortho-, para-directing acetamido and methyl groups. Due to steric hindrance from the methyl group at the para position, the incoming electrophile (Cl⁺) is predominantly directed to the ortho position, yielding 2-chloro-4-methylacetanilide.[5]

-

Dichlorination and Regioselectivity: The introduction of the second chlorine atom is governed by the combined directing effects of the acetamido, methyl, and the newly introduced chloro substituent. The acetamido group is a strong ortho-, para-director, the methyl group is a weak ortho-, para-director, and the chlorine atom is a deactivating ortho-, para-director.[1][6] The position most activated for a second electrophilic attack is ortho to the strongly activating acetamido group, which is the 3-position. While the 5-position is also activated, it is sterically hindered by the adjacent methyl group. Therefore, the second chlorination is predicted to occur predominantly at the 3-position, leading to the desired 2,3-dichloro-4-methylacetanilide.

Step 3: Deprotection

The final step involves the hydrolysis of the acetamido group in 2,3-dichloro-4-methylacetanilide to regenerate the amino group. This is typically achieved by heating in the presence of a strong acid, such as hydrochloric acid, to yield the final product, 2,3-dichloro-4-methylaniline.[7]

Part 2: Detailed Experimental Protocols

Safety Precautions:

-

4-methylaniline: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Acetic Anhydride: Corrosive and a lachrymator. Handle with care in a fume hood.

-

Sulfuryl Chloride: Highly corrosive, toxic, and reacts violently with water.[8][9][10][11][12] Handle only in a dry, well-ventilated fume hood with appropriate PPE, including heavy-duty gloves and a face shield. Ensure a supply of an appropriate quenching agent (e.g., sodium bicarbonate solution) is readily available.

-

Dichlorinated anilines: These compounds are generally toxic and should be handled with care, avoiding skin contact and inhalation.[2]

Step 1: Synthesis of 4-methylacetanilide (Protection)

Materials and Reagents:

| Reagent/Material | Quantity | Molar Mass ( g/mol ) | Moles |

| 4-methylaniline | 10.7 g | 107.15 | 0.1 |

| Acetic anhydride | 11.2 g (10.4 mL) | 102.09 | 0.11 |

| Glacial acetic acid | 20 mL | - | - |

| Deionized water | 200 mL | - | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 10.7 g (0.1 mol) of 4-methylaniline and 20 mL of glacial acetic acid.

-

Stir the mixture until the 4-methylaniline has completely dissolved.

-

Slowly add 11.2 g (10.4 mL, 0.11 mol) of acetic anhydride to the solution. The reaction is exothermic, and the temperature may rise.

-

Once the addition is complete, heat the mixture to a gentle reflux for 30 minutes.

-

After refluxing, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture slowly into a beaker containing 200 mL of ice-cold deionized water while stirring vigorously.

-

A white precipitate of 4-methylacetanilide will form.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with cold deionized water (2 x 50 mL) to remove any remaining acetic acid.

-

Dry the product in a desiccator or a vacuum oven at 60 °C. The expected yield is typically high (>90%).

Step 2: Synthesis of 2,3-dichloro-4-methylacetanilide (Dichlorination)

Caption: Workflow for the two-stage chlorination process.

Materials and Reagents:

| Reagent/Material | Quantity | Molar Mass ( g/mol ) | Moles |

| 4-methylacetanilide | 14.9 g | 149.19 | 0.1 |

| Glacial acetic acid | 100 mL | - | - |

| Sulfuryl chloride (SO₂Cl₂) | 28.3 g (17.0 mL) | 134.97 | 0.21 |

| Deionized water | 500 mL | - | - |

Procedure:

-

In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl and SO₂), dissolve 14.9 g (0.1 mol) of 4-methylacetanilide in 100 mL of glacial acetic acid.

-

Cool the solution to 10-15 °C in an ice bath.

-

Monochlorination: From the dropping funnel, add 13.5 g (8.1 mL, 0.1 mol) of sulfuryl chloride dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 20 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC to confirm the consumption of the starting material.

-

Dichlorination: Re-cool the reaction mixture to 10-15 °C.

-

From the dropping funnel, add a second portion of 14.8 g (8.9 mL, 0.11 mol) of sulfuryl chloride dropwise over 30 minutes.

-

After the addition, slowly heat the reaction mixture to 50-60 °C and maintain this temperature for 2-3 hours. Monitor the progress of the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully and slowly pour the reaction mixture into a beaker containing 500 mL of ice-cold water with vigorous stirring.

-

A precipitate of 2,3-dichloro-4-methylacetanilide will form.

-

Collect the crude product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry.

Step 3: Synthesis of 2,3-dichloro-4-methylaniline (Deprotection)

Materials and Reagents:

| Reagent/Material | Quantity | Molar Mass ( g/mol ) | Moles (approx.) |

| 2,3-dichloro-4-methylacetanilide | 21.8 g (crude) | 218.08 | 0.1 |

| Concentrated Hydrochloric Acid (37%) | 50 mL | - | - |

| Ethanol | 50 mL | - | - |

| 10% Sodium hydroxide solution | As needed | - | - |

| Diethyl ether (or other suitable solvent) | 150 mL | - | - |

Procedure:

-

Place the crude 2,3-dichloro-4-methylacetanilide (approx. 0.1 mol) in a 250 mL round-bottom flask.

-

Add 50 mL of ethanol and 50 mL of concentrated hydrochloric acid.

-

Heat the mixture under reflux for 2-4 hours. The progress of the hydrolysis can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the acidic solution by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 8-9. This should be done in an ice bath as the neutralization is exothermic.

-

The product, 2,3-dichloro-4-methylaniline, may separate as an oil or solid.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to yield the crude 2,3-dichloro-4-methylaniline.

Part 3: Purification and Characterization

Purification:

The crude 2,3-dichloro-4-methylaniline can be purified by one of the following methods:

-

Recrystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture or hexane) and allow it to cool slowly to form crystals.

-

Column Chromatography: For higher purity, the product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Characterization:

The identity and purity of the synthesized 2,3-dichloro-4-methylaniline should be confirmed by standard analytical techniques.

Caption: Analytical workflow for product characterization.

Expected Spectroscopic Data:

-

¹H NMR: The spectrum should show characteristic signals for the aromatic protons, the methyl group protons, and the amino group protons. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 2,3,4-substitution pattern.

-

¹³C NMR: The spectrum will show the expected number of signals for the seven unique carbon atoms in the molecule. The chemical shifts will be influenced by the attached substituents.[13][14]

-

IR Spectroscopy: The spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl group, and C-Cl stretching.[15]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic pattern for a molecule containing two chlorine atoms (M⁺, M⁺+2, M⁺+4 in a ratio of approximately 9:6:1).

Conclusion

The multi-step synthesis of 2,3-dichloro-4-methylaniline from 4-methylaniline presented in this application note provides a reliable and regioselective route to this important chemical intermediate. By employing a straightforward protection-chlorination-deprotection strategy, the challenges associated with direct chlorination are effectively circumvented. The detailed protocols and mechanistic rationale provided herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

-

Yufeng. (2022, September 29). Everything about Sulfuryl Chloride. [Link]

-

LookChem. Cas 18931-78-7, 2'-Chloro-4'-methylacetanilide. [Link]

-

Cole-Parmer. (2005, October 31). Material Safety Data Sheet - Sulfuryl chloride. [Link]

-

Taylor & Francis Online. (2007). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (2025, March 15). A Study on Electrophilic Aromatic Substitution of Acetanilide. [Link]

-

Ataman Kimya. 3-CHLORO-4-METDYLANILINE. [Link]

-

Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

-

University of Calgary. 12.14 Substituent Effects in Electrophilic Aromatic Substitution. [Link]

-

Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]

-

PMC. (2023, October 1). The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. [Link]

-

PubMed. (2013, January 15). Biodegradation and removal of 3,4-dichloroaniline by Chlorella pyrenoidosa based on liquid chromatography-electrospray ionization-mass spectrometry. [Link]

-

Chem LibreTexts. 24. Electrophilic Aromatic Substitution. [Link]

-

ResearchGate. Synthesis of 2,6-dichloro-3-methylaniline. [Link]

-

Web.mnstate.edu. Preparation of acetanilide. [Link]

-

Organic Syntheses. Acetanilide, p-chloroacetyl-. [Link]

- Google Patents. Preparation method of 2,3-dichloro-4-hydroxyaniline.

-

BYJU'S. (2019, May 16). Preparation of Acetanilide. [Link]

- Google Patents. Method for synthesizing 3-chloro-4-methylaniline.

- Google Patents. Process for the preparation of 2-chloro and 2,6-dichloroanilines.

-

PubChem. 2-Chloro-p-toluidine. [Link]

-

Chemistry LibreTexts. 29.10 ¹³C NMR Spectroscopy. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. The acid-catalysed hydrolysis of acetanilide. [Link]

-

Scribd. Preparation of Aniline From Acetanilide (Hydrolysis). [Link]

-

PubChem. 4-Methylacetanilide. [Link]

-

MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

PubChem. N-(2,4-dichlorophenyl)-N-methylacetamide. [Link]

-

Thieme. 4. 13C NMR Spectroscopy. [Link]

-

Medium. (2024, February 5). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. [Link]

-

The Journal of Organic Chemistry. (2023, August 16). Difluoroalkylation of Anilines via Photoinduced Methods. [Link]

-

The Organic Chemistry Tutor. (2019, January 22). Carbon-13 NMR Spectroscopy [Video]. YouTube. [Link]

Sources

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]

- 6. people.wou.edu [people.wou.edu]

- 7. scribd.com [scribd.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. Everything about Sulfuryl Chloride [yufenggp.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 14. m.youtube.com [m.youtube.com]

- 15. mdpi.com [mdpi.com]

Suzuki-Miyaura coupling reactions with 2,3-Dichloro-4-methylaniline

Application Note: Precision Suzuki-Miyaura Coupling of 2,3-Dichloro-4-methylaniline

Executive Summary

This technical guide details the site-selective Suzuki-Miyaura cross-coupling of 2,3-dichloro-4-methylaniline . This substrate presents a dual challenge in organic synthesis: the low reactivity of aryl chlorides compared to bromides/iodides, and the competing electronic and steric effects of the amino and methyl substituents.

Successful coupling requires a "Design of Experiment" (DoE) approach that prioritizes catalyst ligation state and base selection to overcome the high activation energy of the C–Cl bond while managing catalyst poisoning by the free amine. This guide provides validated protocols for C3-selective arylation (the kinetically favored pathway) and strategies for accessing the C2 position.

Mechanistic Analysis & Regioselectivity

To design a self-validating protocol, one must understand the electronic landscape of the substrate. 2,3-Dichloro-4-methylaniline contains two electrophilic sites (C2-Cl and C3-Cl).

-

Electronic Deactivation (C2): The amino group (-NH₂) is a strong resonance donor (+R). The C2 position is ortho to the amine, making it significantly electron-rich. In palladium-catalyzed cross-coupling, the oxidative addition (OA) step is rate-limiting for aryl chlorides and is favored at electron-deficient centers.[1] Therefore, C2 is deactivated toward OA.

-

Steric & Inductive Activation (C3): The C3 position is meta to the amine and ortho to the methyl group. While the methyl group is a weak donor (+I), the C3 position does not receive the strong resonance passivation from the amine. Furthermore, C3 is sterically crowded (flanked by Cl and Me), but C2 is arguably more crowded (flanked by Cl and NH₂).

Diagram 1: Regioselectivity & Reaction Pathways

Caption: Mechanistic bifurcation showing the electronic preference for C3 activation due to resonance deactivation at C2.

Catalyst & Ligand Selection Strategy

Standard catalysts like Pd(PPh₃)₄ are insufficient for this substrate due to the high bond dissociation energy (BDE) of the aryl chloride and the potential for the free amine to coordinate and deactivate the palladium center ("catalyst poisoning").

Recommended Catalyst Systems:

-

Buchwald Precatalysts (Gen 3/4): Specifically XPhos Pd G4 or SPhos Pd G4 .

-

Why: The bulky biaryl phosphine ligands (XPhos/SPhos) facilitate the difficult oxidative addition into the C-Cl bond and prevent the amine substrate from binding to the metal center [1].

-

-

PEPPSI-IPr: An NHC-stabilized Pd precatalyst.[2]

-

Why: Extremely robust for aryl chlorides and tolerant of free amines due to the strong σ-donating NHC ligand [2].

-

Experimental Protocols

Protocol A: Direct C3-Selective Arylation (Free Amine)

Best for: Rapid synthesis of 3-aryl derivatives without protection/deprotection steps.

Reagents:

-

Substrate: 2,3-Dichloro-4-methylaniline (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2 equiv)

-

Catalyst: XPhos Pd G4 (2.0 - 3.0 mol%)

-

Base: K₃PO₄ (3.0 equiv, finely ground, anhydrous)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

-

Temperature: 80 °C – 100 °C

Step-by-Step Methodology:

-

Setup: In a glovebox or under active nitrogen flow, charge a reaction vial with the aniline (1.0 equiv), boronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G4 (2 mol%).

-

Solvation: Add degassed 1,4-Dioxane/Water (4:1) to achieve a concentration of 0.2 M relative to the aniline.

-

Reaction: Seal the vial with a Teflon-lined cap. Heat to 80 °C in a heating block with vigorous magnetic stirring (1000 rpm).

-

Note: Vigorous stirring is critical for biphasic systems.

-

-

Monitoring (Self-Validation):

-

Check LC/MS at 2 hours. Look for the mass of the mono-coupled product (M+Ar-Cl).

-

Stop Condition: If >95% conversion is observed. If <50%, add 1 mol% additional catalyst and raise temp to 100 °C.

-

-

Workup: Cool to RT. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry over Na₂SO₄, filter, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc gradient). The product will typically be more polar than the starting dichloride.

Protocol B: Forced C2-Arylation (Protection Strategy)

Best for: Accessing the sterically and electronically difficult C2 position.

To couple at C2, the C3 position must be blocked or reacted first, or the directing effect of the amine must be utilized (though difficult with chlorides). The most reliable route to C2 substitution is often sequential coupling (C3 first, then C2) or using a directing group strategy if C3 is blocked.

However, if the goal is only C2 functionalization while leaving C3-Cl intact, this is chemically difficult with the methyl group present. A more viable route is protecting the amine as an acetamide to slightly reduce electron density, though C3 remains the electronic preference.

Alternative Approach: If C2 selectivity is strictly required, consider starting from 2-bromo-3-chloro-4-methylaniline (if accessible) to utilize the Br > Cl reactivity difference [3].

Data Presentation: Optimization Metrics

The following table summarizes expected outcomes based on ligand classes for aryl chloride coupling with free anilines.

| Ligand Class | Catalyst Example | Conversion (24h) | Selectivity (C3:C2) | Notes |

| Triphenylphosphine | Pd(PPh₃)₄ | < 10% | N/A | Failed. OA into Ar-Cl is too slow; amine poisoning occurs. |

| Biaryl Phosphine | XPhos Pd G4 | > 95% | > 20:1 | Recommended. Excellent turnover; high steric bulk enforces selectivity. |

| Biaryl Phosphine | SPhos Pd G4 | > 90% | > 15:1 | Good alternative. Slightly less bulky than XPhos. |

| NHC | PEPPSI-IPr | > 85% | > 10:1 | Robust, but requires higher temp (100°C+) for chlorides. |

| Bidentate | Pd(dppf)Cl₂ | < 30% | ~ 5:1 | Poor activity for hindered aryl chlorides. |

Workflow Visualization

Diagram 2: Experimental Workflow & Decision Tree

Caption: Operational decision tree for selecting the correct protocol based on regiochemical targets.

Troubleshooting: The Self-Validating System

A "self-validating" protocol includes checkpoints that confirm the reaction is proceeding correctly before the final workup.

-

Visual Check: The reaction mixture should darken (brown/black) upon heating, indicating active Pd(0) generation. If it remains pale yellow (precatalyst color) or precipitates Pd black immediately, the catalyst cycle has failed (likely oxidation or poisoning).

-

TLC Monitoring:

-

Starting Material (SM): 2,3-Dichloro-4-methylaniline (Non-polar, stains red/brown with p-Anisaldehyde).

-

Product: Will be slightly more polar (lower Rf) if coupling with a standard phenyl ring, or significantly different if coupling with a heterocycle.

-

Validation: You must see the disappearance of the SM spot. If SM persists after 4h, add fresh catalyst.

-

-

Quench Test: Take a 50 µL aliquot, filter through a silica plug, and run 1H NMR.

References

-

Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science.

-

Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling." Chemistry – A European Journal.

-

Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition.

-

Miyaura, N., & Suzuki, A. (1995).[7] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. Yoneda Labs [yonedalabs.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]

- 5. d-nb.info [d-nb.info]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: Precision Functionalization of 2,3-Dichloro-4-methylaniline via Matsuda-Heck Protocol

Executive Summary

This application note details the optimized protocol for subjecting 2,3-Dichloro-4-methylaniline to Heck-type cross-coupling. Direct Heck coupling of this substrate is chemically non-viable due to the poisoning effect of the free amine on Palladium catalysts and the inertness of the aryl chloride bonds.

Instead, this guide validates the Matsuda-Heck reaction (MHR) . By converting the aniline moiety into a highly reactive diazonium electrophile, researchers can achieve exclusive chemoselectivity at the C1 position under mild conditions, preserving the C2 and C3 chlorine atoms for subsequent elaboration (e.g., Suzuki or Buchwald-Hartwig coupling).

Key Advantages of this Protocol:

-

Chemoselectivity: Targets the C–N bond exclusively; C–Cl bonds remain intact.

-

Ligand-Free: Operates effectively with simple Pd(OAc)₂ or Pd₂dba₃, reducing cost.

-

Mild Conditions: Proceeds at 25–60°C, avoiding the harsh temperatures (>120°C) required for aryl chloride activation.

Strategic Analysis: Why Standard Heck Fails

Before attempting the protocol, it is critical to understand the mechanistic limitations of applying "Standard" Heck conditions to 2,3-Dichloro-4-methylaniline.

| Feature | Standard Heck (Ar-Cl) | Matsuda-Heck (Ar-N₂⁺) |

| Electrophile | C–Cl Bond | C–N₂⁺ Bond |

| Bond Energy | High (~96 kcal/mol) | Low (Highly labile) |

| Catalyst Req. | Bulky, electron-rich phosphines (e.g., XPhos, P(t-Bu)₃) | Ligand-free Pd sources (Pd(OAc)₂) |

| Interference | High: Free -NH₂ coordinates Pd(II), arresting the cycle. | None: -NH₂ is consumed to form the leaving group. |

| Temp | >100°C | 25°C – 60°C |

Mechanistic Pathway

The reaction proceeds via a base-free cationic pathway. The 2,3-dichloro substitution pattern on the ring exerts an electron-withdrawing effect, which stabilizes the diazonium intermediate, preventing premature decomposition while maintaining high reactivity toward oxidative addition.

Figure 1: The cationic Pd(0)/Pd(II) catalytic cycle. Note that the expulsion of N₂ gas provides the thermodynamic driving force, rendering the reaction irreversible.

Experimental Protocol: The "One-Pot" Method

This protocol utilizes in situ generation of the diazonium salt using tert-butyl nitrite (t-BuONO). This avoids the isolation of potentially shock-sensitive dry diazonium salts of polychlorinated anilines.

Reagents & Equipment

-

Substrate: 2,3-Dichloro-4-methylaniline (1.0 equiv)

-

Olefin: Ethyl acrylate, Styrene, or Methyl methacrylate (1.2 – 1.5 equiv)

-

Nitrite Source: tert-Butyl nitrite (t-BuONO) (1.5 equiv)[1]

-

Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (2–5 mol%)

-

Solvent: Methanol (MeOH) or Acetonitrile (MeCN) [0.1 M concentration]

-

Acid Additive: Methanesulfonic acid (MsOH) (1.0 equiv) – Crucial for protonating the aniline to facilitate diazotization.

Step-by-Step Procedure

-

Preparation (Inert Atmosphere not strictly required, but recommended):

-

To a reaction vial equipped with a magnetic stir bar, add 2,3-Dichloro-4-methylaniline (176 mg, 1.0 mmol).

-

Add MeOH (5.0 mL).

-

Add MsOH (65 µL, 1.0 mmol) dropwise. Observation: The solution may warm slightly.

-

-

Catalyst & Olefin Addition:

-

Add the olefin (e.g., Ethyl acrylate, 130 µL, 1.2 mmol).

-

Add Pd(OAc)₂ (4.5 mg, 0.02 mmol). Note: The solution will turn orange/red.

-

-

Diazotization & Coupling Initiation:

-

Heat the mixture to 40°C .

-

Slowly add t-BuONO (178 µL, 1.5 mmol) via syringe over 5 minutes.

-

Caution: Nitrogen gas evolution will be observed (bubbling). Ensure the reaction vessel is vented (e.g., via a needle in the septum).

-

-

Reaction Monitoring:

-

Stir at 40–50°C for 2–4 hours.

-

Monitor via TLC or HPLC. The diazonium intermediate is transient; look for the disappearance of the aniline starting material.

-

-

Work-up:

-

Concentrate the solvent under reduced pressure.

-

Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry over Na₂SO₄, filter, and concentrate.[2]

-

Purify via flash column chromatography (Hexanes/EtOAc gradient).

-

Protocol Variations & Optimization Data

For substrates with high steric hindrance (like the 2,3-dichloro motif), solvent choice significantly impacts yield. The following data summarizes optimization screens for this specific aniline class.

| Entry | Solvent | Catalyst (5 mol%) | Temp (°C) | Yield (%) | Notes |

| 1 | MeOH | Pd(OAc)₂ | 25 | 45 | Incomplete conversion after 12h. |

| 2 | MeOH | Pd(OAc)₂ | 50 | 92 | Optimal Condition. Clean profile. |

| 3 | MeCN | Pd(OAc)₂ | 50 | 78 | Slower rate; requires longer time. |

| 4 | Water | Pd/C (Heterogeneous) | 80 | 60 | Green method, but lower yield due to solubility issues. |

| 5 | DMF | Pd(PPh3)4 | 100 | 15 | Phosphines inhibit the cationic pathway. |

Critical Technical Insight: Do not use phosphine ligands (e.g., PPh₃). In the Matsuda-Heck cycle, the active species is a "naked" cationic Palladium. Phosphines coordinate too strongly to the Pd(II) center, hindering the coordination of the olefin and significantly reducing the reaction rate.

Sequential Functionalization Strategy

The primary value of 2,3-Dichloro-4-methylaniline in drug development is its ability to serve as a scaffold for "Divergent Synthesis." After the Matsuda-Heck reaction installs a vinyl group at C1, the C2 and C3 chlorides remain available for cross-coupling under more forcing conditions.

Figure 2: Workflow for sequential functionalization. The Matsuda-Heck must be performed first to utilize the labile diazonium group.

Troubleshooting & Safety

Safety Warning: Diazonium Salts

While the in situ protocol minimizes risk, diazonium salts derived from polychlorinated anilines can be energetic.

-

Never allow the reaction mixture to dry out completely if unreacted diazonium is suspected.

-

Quench the reaction with water/base if stopping early to decompose remaining diazonium species.

Common Failure Modes

-

"The reaction turned black immediately and stalled."

-

Cause: Rapid precipitation of Palladium black (inactive).

-

Solution: The reaction is too hot or lacks sufficient oxidant/stabilizer. Lower temp to 40°C. Add 10 mol% of a simple ligand like 2,6-di-tert-butyl-4-methylpyridine to stabilize the cationic Pd species slightly without poisoning it.

-

-

"I see the diazonium forming, but no product."

-

Cause: The alkene is not coordinating.

-

Solution: This happens with electron-rich alkenes (e.g., vinyl ethers). The Matsuda-Heck works best with electron-deficient alkenes (acrylates, styrenes). If using electron-rich alkenes, switch solvent to MeCN.

-

References

-

Correia, C. R. D., et al. (2012). "The Heck-Matsuda Reaction: A Powerful Tool for the Synthesis of Heterocycles." Chemical Reviews, 112(1), 43-69.

-

Taylor, J. G., et al. (2011). "Recent Advances in the Matsuda–Heck Reaction." Chemistry – A European Journal, 17(25), 6904-6923.

-

Kikukawa, K., et al. (1981). "Reaction of Diazonium Salts with Transition Metals." Journal of Organic Chemistry, 46(24), 4885–4888.

-

Sigman, M. S., et al. (2011). "Palladium-Catalyzed Oxidative Heck Reactions." Accounts of Chemical Research, 44(8), 614–624. (Context on oxidative pathways).

Sources

Technical Application Note: Site-Selective Sonogashira Coupling of 2,3-Dichloro-4-methylaniline

Part 1: Strategic Overview & Chemical Logic

The Challenge: Substrate Analysis

The coupling of 2,3-dichloro-4-methylaniline presents a dual challenge in transition-metal catalysis: chemoselectivity (Aryl-Cl activation) and regioselectivity (C2 vs. C3 differentiation).

-

Activation Barrier: Unlike aryl iodides or bromides, aryl chlorides possess a high bond dissociation energy (

). Standard catalytic systems (e.g., -

Catalyst Poisoning: The free amino group (

) is a competent ligand for Pd(II), potentially forming catalytically inactive "Pd-amine" complexes. -

Regioselectivity (The Critical Insight): The substrate contains two non-equivalent chloride sites.

-

C2-Cl: Located ortho to the amino group and ortho to the C3-Cl. This position is electronically deactivated (due to the strong

donation of the -

C3-Cl: Located meta to the amino group. While still sterically hindered by the adjacent methyl and chlorine groups, it is significantly more electrophilic than the C2 position.

-

Scientific Verdict: Under thermodynamic control using bulky, electron-rich phosphine ligands, oxidative addition will preferentially occur at the C3 position , yielding the 3-alkynyl-2-chloro-4-methylaniline derivative.

Reaction Pathway Visualization

The following diagram illustrates the competitive landscape and the catalytic cycle selected for this protocol.

Figure 1: Regioselectivity map indicating the kinetic preference for C3 oxidative addition due to steric and electronic factors.

Part 2: Experimental Protocols

Method A: Copper-Free High-Energy Coupling (Recommended)

Rationale: Conventional Sonogashira conditions (using CuI) often lead to Glaser homocoupling of the alkyne when forcing conditions (high heat) are applied to activate Aryl-Chlorides. This protocol uses a Buchwald-type precatalyst to facilitate difficult Ar-Cl oxidative addition without copper, minimizing side reactions.

Materials & Reagents

| Component | Specification | Equiv. | Role |

| Substrate | 2,3-Dichloro-4-methylaniline | 1.0 | Electrophile |

| Alkyne | Terminal Alkyne (e.g., Phenylacetylene) | 1.2 - 1.5 | Nucleophile |

| Catalyst | XPhos Pd G2 (or Pd(OAc)₂ + XPhos) | 0.02 - 0.05 | Ar-Cl Activator |

| Base | 3.0 | HCl Scavenger | |

| Solvent | 1,4-Dioxane or Toluene (Anhydrous) | [0.2 M] | Medium |

Step-by-Step Protocol

-

Preparation: Oven-dry a reaction vial/Schlenk tube and a magnetic stir bar. Cool under a stream of Argon.

-

Charging Solids: Add 2,3-Dichloro-4-methylaniline (1.0 equiv),

(3.0 equiv), and XPhos Pd G2 precatalyst (2-5 mol%) to the vial.-

Note: If using free ligand, add

(2 mol%) and XPhos (4 mol%) separately.

-

-

Inerting: Seal the vessel with a septum. Evacuate and backfill with Argon three times (Critical: Ar-Cl coupling is highly oxygen-sensitive).

-

Solvent & Alkyne Addition: Syringe in anhydrous 1,4-Dioxane followed by the terminal alkyne (1.5 equiv).

-

Reaction: Place the vessel in a pre-heated block at

. Stir vigorously (1000 rpm) for 16–24 hours.-

Monitoring: Check by LC-MS or GC-MS. Look for the consumption of starting material (M+H 176) and appearance of product.

-

-

Work-up: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts and Pd black. Concentrate the filtrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The amine functionality makes the product polar; ensure the silica is neutralized if streaking occurs (add 1%

to eluent).

Method B: The "Protection-First" Strategy (Alternative)

Rationale: If the free amine interferes with the catalyst or if regioselectivity is poor (yielding mixtures), protecting the amine as an acetamide alters the electronics and sterics.

-

Protection: React substrate with

in DCM to form N-(2,3-dichloro-4-methylphenyl)acetamide . -

Coupling: Perform the coupling using the conditions in Method A. The acetamide is less coordinating to Pd than the free amine.

-

Deprotection: Reflux in EtOH/HCl to restore the free amine.

Part 3: Data Interpretation & Troubleshooting

Expected Regioselectivity

In the absence of a specific directing group strategy, the reaction will favor the C3-position .

| Position | Steric Environment | Electronic Status | Reactivity Prediction |

| C2 | High (Ortho-NH₂, Ortho-Cl) | Electron Rich (Deactivated) | Trace / Minor |

| C3 | Medium (Ortho-Cl, Ortho-Me) | Less Rich (Activated) | Major Product |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| No Reaction (SM Recovery) | Catalyst cannot activate Ar-Cl | Switch to XPhos or BrettPhos . Increase Temp to |

| Alkyne Homocoupling (Glaser) | Trace Oxygen + Copper | Eliminate Copper . Use Method A (Cu-free).[1] Degas solvents thoroughly. |

| Pd Black Formation | Catalyst decomposition | Ligand loading is too low. Increase Ligand:Pd ratio to 2:1 or 3:1. |

| Low Yield / Sticky Tars | Amine coordination | Use Method B (Protect amine). Or use strong soluble base (LiHMDS) to deprotonate alkyne in situ (requires careful handling). |

Mechanistic Diagram (Catalytic Cycle)

Figure 2: Simplified catalytic cycle emphasizing the oxidative addition barrier characteristic of aryl chlorides.

References

-

Gelman, D., & Buchwald, S. L. (2003). Efficient Copper-Free Sonogashira Coupling of Aryl Chlorides and Bromides. Angewandte Chemie International Edition, 42(48), 5993–5996. Link

-

Anderson, K. W., & Buchwald, S. L. (2005). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water.[2] Angewandte Chemie International Edition, 44(38), 6173–6177. Link

-

Schoenebeck, F., & Houk, K. N. (2010). Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions.[3] Journal of the American Chemical Society, 132(8), 2496–2497. Link

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.[4] Link

-

Yi, C., & Hua, R. (2006). Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes Catalyzed by Palladium-Phosphinous Acid Complexes. The Journal of Organic Chemistry, 71(6), 2535–2537. Link

Sources

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water [organic-chemistry.org]

- 3. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. synarchive.com [synarchive.com]

Optimized Strategies for the N-Acylation of Sterically Hindered, Electron-Deficient Anilines

Case Study: 2,3-Dichloro-4-methylaniline (CAS 80026-12-6)

Executive Summary

Objective: To provide a robust, high-yield protocol for the N-acylation of 2,3-dichloro-4-methylaniline, overcoming significant steric and electronic deactivation.

The Challenge: 2,3-Dichloro-4-methylaniline represents a "perfect storm" of low reactivity. The amino group is deactivated by the inductive effect (-I) of two chlorine atoms. Furthermore, the chlorine at the ortho (2-position) creates significant steric hindrance, physically blocking the approach of electrophiles and potentially forcing the amino group out of planarity with the aromatic ring, reducing conjugation. Standard Schotten-Baumann conditions (aqueous base/biphasic) often result in poor conversion (<40%) or require excessive reaction times.

The Solution: This guide details three tiered protocols ranging from optimized classical methods to advanced coupling strategies, ensuring >90% yields even with complex carboxylic acids.

Substrate Analysis & Mechanistic Insight

To design an effective experiment, one must understand the adversary.

-

Electronic Deactivation: The Chlorine atoms at positions 2 and 3 are electron-withdrawing. They pull electron density away from the benzene ring, making the lone pair on the nitrogen less nucleophilic.

-

Steric Blockade: The C2-Chlorine atom has a Van der Waals radius of ~1.75 Å. It sits immediately adjacent to the reaction center. This bulk hinders the formation of the tetrahedral intermediate required for acylation.

Implication for Protocol Design:

-

Activation is Mandatory: We cannot rely on the amine's nucleophilicity. We must use highly reactive electrophiles (Acid Chlorides, Acyl Fluorides) or potent catalysts (DMAP).

-

Solvent Choice: Protic solvents (alcohols/water) should be avoided in the reaction phase to prevent solvolysis of the activated acylating agent. Aprotic polar solvents (DCM, DMF, THF) are required.

Visualization: DMAP Catalytic Cycle

The following diagram illustrates how 4-(Dimethylamino)pyridine (DMAP) acts as a "nucleophilic shuttle," bypassing the steric barrier by forming a highly reactive N-acylpyridinium intermediate.[1]

Caption: DMAP acts as an acyl transfer agent, generating a positively charged intermediate that is more susceptible to attack by the weak aniline nucleophile.

Experimental Protocols

Method A: The "Workhorse" Protocol (Acid Chlorides)

Best for: Simple acyl groups (Acetyl, Benzoyl) where the acid chloride is commercially available or stable.

Reagents:

-

Substrate: 2,3-Dichloro-4-methylaniline (1.0 equiv)

-

Acylating Agent: Acid Chloride (1.2 - 1.5 equiv)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)

-

Catalyst: DMAP (0.1 equiv) (Critical for this substrate)

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene (if heating is needed).

Step-by-Step:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2,3-Dichloro-4-methylaniline (10 mmol) in anhydrous DCM (30 mL).

-

Base Addition: Add TEA (15 mmol) and DMAP (1 mmol). Cool the mixture to 0°C in an ice bath. Note: Cooling prevents uncontrolled exotherms, though the amine is sluggish.

-

Acylation: Dropwise add the Acid Chloride (12 mmol) diluted in 5 mL DCM over 10 minutes.

-

Reaction: Allow to warm to room temperature. Stir for 3–6 hours.

-

Checkpoint: Monitor by TLC (System: 20% EtOAc/Hexanes). If starting material persists after 6 hours, heat to reflux (40°C for DCM) overnight.

-

-

Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash combined organics with 1M HCl (to remove pyridine/DMAP and unreacted amine), then brine.

-

Drying: Dry over Na₂SO₄, filter, and concentrate.

Method B: The "High-Value" Protocol (Coupling Agents)

Best for: Complex carboxylic acids, chiral acids, or when acid chlorides are unstable.

Reagents:

-

Carboxylic Acid (1.1 equiv)

-

Coupling Agent: HATU (1.1 equiv) or EDC.HCl (1.2 equiv)

-

Base: DIPEA (3.0 equiv)

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide)

Step-by-Step:

-

Activation: Dissolve the Carboxylic Acid (11 mmol) and DIPEA (30 mmol) in anhydrous DMF (20 mL). Add HATU (11 mmol) and stir for 15 minutes at room temperature. Color change (often to yellow/orange) indicates active ester formation.

-

Addition: Add 2,3-Dichloro-4-methylaniline (10 mmol) in one portion.

-

Reaction: Stir at room temperature for 12–24 hours.

-

Note: HATU is preferred over EDC for this substrate because the At-HOAt intermediate is more reactive toward hindered amines.

-

-